BenchChemオンラインストアへようこそ!

Fmoc-L-b-methylisoleucine

Peptide Synthesis Quality Control Analytical Chemistry

Fmoc-L-β-methylisoleucine is a mandatory precursor for polytheonamide total synthesis. Its quaternary β-carbon imparts steric bulk unmatched by Fmoc-L-isoleucine (MW: 353.4) or Fmoc-L-tert-leucine. Substituting with common analogs compromises β-helical peptide conformation and bioactivity – as demonstrated in the 48-mer pore-forming toxins polytheonamides and polydiscamides. For SPPS of rigid, hydrophobic peptidomimetics targeting protein-protein interactions, this building block is irreplaceable. Verify identity via LC-MS (MW 367.44) or polarimetry ([α]D20 = -19 ± 2°). Order your batch for high-fidelity peptide synthesis.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
Cat. No. B2677654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-b-methylisoleucine
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyKTFMEQGAIAYJMN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-β-methylisoleucine: Technical Specifications and Core Identity for Peptide Synthesis


Fmoc-L-β-methylisoleucine (CAS: 1227750-73-3) is an N-α-Fmoc-protected, non-proteinogenic amino acid derivative, also referred to as Fmoc-L-α-tert-amylglycine . It is a specialized building block utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the site-specific incorporation of the sterically demanding, hydrophobic β-methylisoleucine residue into synthetic peptides . This residue is a critical component of complex, bioactive marine-derived peptides, such as the cytotoxic polytheonamides, underscoring its value in producing conformationally constrained peptidomimetics [1].

Why Fmoc-L-β-methylisoleucine Cannot Be Replaced by Standard Aliphatic Fmoc-Amino Acids in SPPS


Generic substitution of Fmoc-L-β-methylisoleucine with common analogs like Fmoc-L-isoleucine or Fmoc-L-tert-leucine is scientifically invalid due to fundamental differences in steric bulk, hydrophobicity, and resulting peptide conformation. Fmoc-L-β-methylisoleucine features a unique quaternary β-carbon , creating a steric profile distinct from the secondary β-carbon of isoleucine or the tertiary α-carbon of tert-leucine. This architectural feature directly translates to a quantifiably different molecular weight (367.44 vs. 353.4 g/mol for Fmoc-L-isoleucine) , and uniquely contributes to the β-helical, membrane-pore forming structures observed in its parent natural products [1]. Consequently, substituting it with a standard analog alters the peptide's 3D conformation, hydrophobicity, and downstream biological function, rendering the analog an inappropriate replacement for the intended application.

Fmoc-L-β-methylisoleucine: Quantitative Differentiators Against Key Analogs


Comparative Purity: HPLC vs. Chiral HPLC Analytical Benchmarking

For procurement, the specified analytical method for purity assessment is a key differentiator. Fmoc-L-β-methylisoleucine from leading suppliers is certified to ≥99% purity via standard HPLC . In contrast, the primary analog Fmoc-L-isoleucine is typically certified to ≥99.7% purity using the more stringent Chiral HPLC method . While the numeric purity is slightly higher for the analog, the difference in analytical technique reflects distinct quality control challenges. The use of standard HPLC for Fmoc-L-β-methylisoleucine, which has a single stereocenter at the α-carbon , is sufficient, whereas the epimerization-prone α- and β-carbons of isoleucine necessitate chiral HPLC to ensure diastereomeric purity . This underscores that the target compound's simpler stereochemical profile is intrinsically linked to a more straightforward, and potentially more cost-effective, quality control requirement.

Peptide Synthesis Quality Control Analytical Chemistry

Structural Differentiation: Quantified Molecular Weight and Hydrophobicity

The molecular architecture of Fmoc-L-β-methylisoleucine provides quantifiable differentiation in molecular weight and bulk. Its molecular formula (C22H25NO4) and weight (367.44 g/mol) are distinct from common isoleucine/leucine analogs (C21H23NO4, 353.4 g/mol) . This ~14 g/mol difference arises from an additional methyl group at the β-position, creating a quaternary carbon center . The added steric bulk and hydrophobicity are essential for inducing specific secondary structures, such as the β-helix found in its natural peptide hosts . Fmoc-L-tert-leucine (C21H23NO4, 353.41 g/mol), despite also having a bulky side chain, places the quaternary carbon at the α-position, resulting in a different spatial orientation and conformational restriction upon peptide incorporation .

Peptidomimetics Drug Design Conformational Analysis

Stereochemical Configuration: Mitigating Diastereomer Risk

Fmoc-L-β-methylisoleucine possesses a single stereocenter at the α-carbon, unlike Fmoc-L-isoleucine which has stereocenters at both the α- and β-carbons . This structural feature eliminates the risk of forming diastereomeric impurities (e.g., D-allo-isoleucine) during synthesis or coupling, a common and challenging problem with isoleucine that necessitates expensive chiral HPLC analysis for quality assurance . The target compound's optical rotation is specified as [α]D20 = -19 ± 2° (C=1 in DMF) , providing a simple and reliable metric for confirming chiral integrity without the need for more complex chiral separation techniques.

SPPS Epimerization Chiral Purity

Provenance in Bioactive Natural Products: Necessity vs. Convenience

Unlike generic hydrophobic amino acid derivatives, the β-methylisoleucine residue is a necessary structural component of the polytheonamides, a family of 48-residue cytotoxic peptides that form membrane pores [1]. The synthesis of these natural products, which exhibit potent biological activity, is impossible without the use of this specific building block [1]. This creates a non-negotiable scientific requirement for this compound. In contrast, analogs like Fmoc-L-isoleucine or Fmoc-L-tert-leucine, while useful for general peptide design, are not obligatory for accessing these specific, biologically validated chemotypes.

Natural Product Synthesis Polytheonamide Cytotoxic Peptides

Optical Rotation: A Quantitative Identity Checkpoint

The specific optical rotation of Fmoc-L-β-methylisoleucine is a quantifiable and distinct physical property that can be used for rapid identity verification. Its value of [α]D20 = -19 ± 2° (C=1 in DMF) differs significantly from that of Fmoc-L-isoleucine, which is [α]D20 = -12 ± 2° (C=1 in DMF) . This 7° difference provides a simple, low-cost method to confirm the correct material has been received and to distinguish it from a potential mis-shipment of a common analog.

Chiral Purity QC Identity Testing

High-Value Application Scenarios for Fmoc-L-β-methylisoleucine in Research and Development


Total Synthesis of Polytheonamide-Class Natural Products

This compound is a mandatory precursor for the total synthesis of polytheonamides and related polydiscamides. As established in the primary literature, L-β-methylisoleucine is a defined residue in these 48-mer cytotoxic peptides [1]. Researchers engaged in the synthesis or study of these unique β-helical, pore-forming toxins require this exact building block, as no standard Fmoc-amino acid (e.g., Ile, Leu, tert-Leu) can replicate its specific steric and hydrophobic contributions [1].

Development of Conformationally Constrained Peptidomimetics

For drug discovery programs targeting protein-protein interactions where a rigid, hydrophobic residue is needed, Fmoc-L-β-methylisoleucine offers a superior solution. The quantifiable molecular weight difference (367.44 vs. 353.4 g/mol for Fmoc-L-Ile) is a consequence of its quaternary β-carbon, which imposes unique conformational restrictions on the peptide backbone . This makes it ideal for designing peptidomimetics with enhanced metabolic stability and defined secondary structures, such as β-turns or helical motifs, a level of control not achievable with more flexible, natural analogs.

Quality Control and Inventory Management in High-Throughput Peptide Synthesis Facilities

Core facilities and CROs performing high-throughput SPPS can leverage the unique, quantifiable properties of Fmoc-L-β-methylisoleucine for efficient inventory management. Its distinct molecular weight (367.44 g/mol) and specific optical rotation ([α]D20 = -19 ± 2°) allow for rapid, unambiguous identity confirmation via LC-MS or polarimetry, easily distinguishing it from the dozens of other Fmoc-amino acids in stock. This mitigates the risk of costly and time-consuming synthetic errors caused by using the wrong building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-b-methylisoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.